nor-NOHA vs. NOHA: 20- to 40-Fold Superior Arginase Inhibitory Potency Across Enzyme and Cellular Assays
nor-NOHA demonstrates 20-fold to 40-fold higher arginase inhibitory potency compared to its structural homolog NOHA across multiple assay systems. Against purified rat liver arginase, nor-NOHA exhibits a Ki of 0.5 µM, which is 20-fold lower than the Ki of 10 µM for NOHA [1]. In unstimulated murine macrophages, nor-NOHA inhibits arginase-mediated L-arginine hydrolysis with an IC50 of 12 ± 5 µM, compared to 400 ± 50 µM for NOHA—a 33-fold difference [2]. In IFN-γ + LPS-stimulated macrophages, nor-NOHA maintains potent inhibition with an IC50 of 10 ± 3 µM, whereas NOHA potency under identical conditions is not reported to approach this level [3].
| Evidence Dimension | Arginase inhibition potency (Ki and IC50) |
|---|---|
| Target Compound Data | Ki = 0.5 µM (rat liver arginase); IC50 = 12 ± 5 µM (unstimulated murine macrophages); IC50 = 10 ± 3 µM (IFN-γ + LPS-stimulated macrophages) |
| Comparator Or Baseline | NOHA: Ki = 10 µM (rat liver arginase); IC50 = 400 ± 50 µM (unstimulated murine macrophages) |
| Quantified Difference | 20-fold lower Ki (0.5 vs. 10 µM); 33-fold lower IC50 (12 vs. 400 µM) in macrophages |
| Conditions | Rat liver arginase enzyme assay; murine macrophage arginase activity assay (unstimulated and IFN-γ + LPS-stimulated) |
Why This Matters
The 20- to 40-fold potency advantage enables use of lower working concentrations, reducing potential off-target effects and compound consumption in long-term studies.
- [1] Cayman Chemical. nor-NOHA (acetate) Technical Datasheet. Catalog No. 10006861. View Source
- [2] Tenu JP, et al. Effects of the new arginase inhibitor Nω-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages. Nitric Oxide. 1999;3(6):427-38. doi:10.1006/niox.1999.0255 View Source
- [3] Tenu JP, et al. Effects of the new arginase inhibitor Nω-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages. Nitric Oxide. 1999;3(6):427-38. doi:10.1006/niox.1999.0255 View Source
